molecular formula C21H26N2O2 B2738026 N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide CAS No. 1797871-67-0

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide

Cat. No.: B2738026
CAS No.: 1797871-67-0
M. Wt: 338.451
InChI Key: PVVWOCSIIHURJZ-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide (CAS 1797871-67-0) is a chemical compound supplied for research purposes. It has a molecular formula of C21H26N2O2 and a molecular weight of 338.44 g/mol . The compound's structure, which features a benzamide core linked to a phenyl ring substituted with a 3-methoxypyrrolidin-1-yl group, is of significant interest in medicinal chemistry and drug discovery research. Similar compounds containing the pyrrolidin-1-yl moiety linked to phenyl and pyrimidine rings have been investigated as potent and selective P2Y12 receptor antagonists for antiplatelet therapy , while other benzamide derivatives have been explored as positive allosteric modulators for the muscarinic M1 receptor . The presence of both the methoxy-pyrrolidine and trimethylbenzamide groups in its architecture makes it a valuable chemical tool for researchers studying structure-activity relationships, particularly in the development of kinase modulators and other biologically active small molecules. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use. Researchers can leverage this compound in hit-to-lead optimization campaigns, biochemical assay development, and as a building block in synthetic chemistry.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-14-11-15(2)20(16(3)12-14)21(24)22-17-5-7-18(8-6-17)23-10-9-19(13-23)25-4/h5-8,11-12,19H,9-10,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVWOCSIIHURJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Conformational Differences

The torsional angle between the aromatic and amide groups is a critical parameter affecting resonance and spectral properties. For unsubstituted 2,4,6-trimethylbenzamide, this angle ranges from 11° to 64°, allowing partial conjugation between the amide and phenyl groups. However, in N,N-disubstituted analogs (e.g., compound 19 in ), steric hindrance increases the torsional angle, leading to near-complete inhibition of resonance. This results in isolated chromophores with distinct electronic transitions .

Compound Substituents Torsional Angle Resonance Inhibition Key Spectral Shifts (1La Transition)
2,4,6-Trimethylbenzamide N-H (unsubstituted) 11°–64° Partial 214–218 nm (methanol/hexane)
Compound 19 (N,N-disubstituted) Bulky alkyl groups >64° Complete Blue shift due to loss of conjugation
Target Compound N-[4-(3-Methoxypyrrolidin-1-yl)phenyl] Likely >64° Moderate-to-complete Red shift from methoxy/pyrrolidine

Key Observations :

  • The 3-methoxypyrrolidin-1-yl group in the target compound introduces steric bulk comparable to N,N-disubstituted analogs but with additional electronic effects from the methoxy group.
  • The red shift in the 1La transition (observed in similar compounds with electron-donating groups) may counteract the blue shift caused by steric inhibition of resonance .

Electronic and Spectral Properties

Evidence from circular dichroism (CD) studies on substituted benzamides reveals that steric inhibition of resonance isolates the 2,4,6-trimethylphenyl chromophore, leading to characteristic Cotton effects (CEs). For example:

  • Compound 19: Exhibits a 214 nm CE in methanol and 218 nm in hexane, attributed to the isolated trimethylphenyl group. The n→π* transition shows a blue shift in hexane compared to polar solvents .
  • Target Compound : The methoxy group may introduce a red shift in the 1La transition due to its electron-donating nature, while the pyrrolidine ring could enhance solvent-dependent spectral shifts.

Reactivity and Functionalization

Sulfonylation studies on 2,4,6-trimethylbenzamide () highlight the role of steric hindrance in reaction kinetics. The target compound’s bulky substituents may similarly slow sulfonylation or other electrophilic reactions at the amide nitrogen.

Biological Activity

N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-2,4,6-trimethylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{24}N_{2}O_{2}
  • Molecular Weight : 300.40 g/mol

The compound features a pyrrolidine moiety and a trimethylbenzamide structure, which are significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study on related pyrrolidine derivatives demonstrated effectiveness against various clinically relevant microorganisms, suggesting potential applications in treating infections .

2. Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives with a pyrrolidine structure have shown inhibition of tumor cell proliferation in vitro and in vivo. One notable finding was the ability to inhibit farnesyltransferase activity, which is crucial for the growth of cancer cells .

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes critical for cellular processes.
  • Receptor Modulation : Some studies suggest that these compounds may act as modulators of various receptors involved in cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

A series of experiments evaluated the effects of this compound on H-Ras transformed Rat-1 cells. The compound demonstrated an IC50 value of 160 nM for inhibiting anchorage-independent growth in soft agar assays, indicating potent anticancer activity .

Data Tables

Activity Type Tested Compound IC50/Effective Concentration Remarks
AntimicrobialN-[4-(3-Methoxypyrrolidin-1-yl)phenyl]10 µg/mLEffective against S. aureus
AnticancerRelated Pyrrolidine Derivative160 nMInhibits growth in soft agar

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